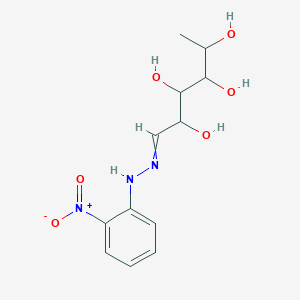

Fucose 2-nitrophenylhydrazone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O6 |

|---|---|

Molecular Weight |

299.28 g/mol |

IUPAC Name |

1-[(2-nitrophenyl)hydrazinylidene]hexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C12H17N3O6/c1-7(16)11(18)12(19)10(17)6-13-14-8-4-2-3-5-9(8)15(20)21/h2-7,10-12,14,16-19H,1H3 |

InChI Key |

WBEGFALJHNFNFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C=NNC1=CC=CC=C1[N+](=O)[O-])O)O)O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Fucose 2 Nitrophenylhydrazone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For fucose 2-nitrophenylhydrazone, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton (¹H) NMR Analysis

Proton NMR spectra of nitrophenylhydrazone derivatives of sugars, such as those of fucose, exhibit characteristic signals for both the sugar and the aromatic moieties. In a study of a cyclized 2,4-dinitrophenylhydrazone derivative of glucose, distinct signals were observed for the protons on the sugar ring and the dinitrophenyl group. d-nb.info For instance, the anomeric proton (H-1) of the sugar typically appears as a doublet, with its chemical shift and coupling constant providing information about its stereochemistry. d-nb.info The protons of the nitrophenyl group appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nitro group. For a 2,4-dinitrophenylhydrazone derivative, the proton at the C3' position is the most deshielded due to its proximity to the nitro group. d-nb.info

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR provides complementary information to ¹H NMR, showing signals for all carbon atoms in the molecule. For L-fucose, the ¹³C NMR spectrum shows characteristic signals for the six carbon atoms of the sugar. google.comhmdb.ca Upon formation of the 2-nitrophenylhydrazone, the chemical shifts of the fucose carbons would be altered, particularly the C-1 carbon involved in the hydrazone linkage. Additionally, new signals corresponding to the carbons of the 2-nitrophenyl group would appear in the aromatic region of the spectrum. In a related compound, the cyclized 2,4-dinitrophenylhydrazone of glucose, the carbons of the dinitrophenyl ring were observed at δ 116.38, 122.71, 129.14, 129.21, 136.51, and 149.89 ppm. d-nb.info

Application of GIAO Methods in NMR Chemical Shift Calculation

The accurate prediction of NMR chemical shifts is a powerful tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating magnetic shielding constants, which can then be converted to chemical shifts. nsf.govimist.manih.gov This method has been shown to provide reliable predictions for both ¹H and ¹³C NMR spectra. imist.maresearchgate.net The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. researchgate.netconicet.gov.ar For complex molecules like this compound, GIAO calculations can aid in the assignment of ambiguous signals and confirm the proposed structure by comparing the calculated shifts with experimental data. nsf.gov A multi-standard approach, using reference standards like methanol (B129727) for sp³ carbons and benzene (B151609) for sp² carbons, has been shown to improve the accuracy of ¹³C NMR chemical shift predictions. conicet.gov.ar

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), nitro (NO₂), and imine (C=N) groups, as well as the aromatic ring.

In a similar compound, a dinitrophenylhydrazone derivative of oxidized lanosterol (B1674476), the IR spectrum showed characteristic peaks at 3372 cm⁻¹ (N-H), 1618 cm⁻¹ (C=N), and two bands at 1518 cm⁻¹ and 1334 cm⁻¹ for the NO₂ group. nih.gov The presence of the fucose moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the sugar's hydroxyl groups. IR spectroscopy has also been utilized to study fucose migration in glycans. nih.govnih.gov

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| N-H (hydrazone) | 3300-3500 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=N (imine) | 1620-1680 |

| C=C (aromatic) | 1450-1600 |

| NO₂ (nitro) | 1500-1570 and 1300-1370 |

| C-N | 1000-1350 |

| C-O | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

The introduction of the 2-nitrophenylhydrazone group to the fucose molecule imparts significant UV-Visible absorption properties, which are absent in the parent sugar. The color of dinitrophenylhydrazone derivatives, which can range from yellow to red, is a direct result of electronic transitions within the conjugated system of the molecule. msu.edu

The UV-Vis spectrum of a 2,4-dinitrophenylhydrazone derivative typically shows a strong absorption maximum (λmax) in the range of 350-400 nm. d-nb.infouni-konstanz.de For example, the detection wavelength for a glucose derivative was set at 350 nm. d-nb.info Another study on 2,4-dinitrophenylhydrazones used a detection wavelength of 360 nm. uni-konstanz.de The exact position of the λmax depends on the specific structure of the hydrazone and the solvent used. msu.edusigmaaldrich.com The molar absorptivity (ε) at this wavelength is usually high, allowing for the sensitive detection and quantification of the derivatized sugar.

| Compound/Derivative | Reported λmax (nm) | Solvent/Conditions |

| Glucose 2,4-dinitrophenylhydrazone | 350 | Acetonitrile/Water/Acetic Acid |

| Aldehyde/Ketone 2,4-dinitrophenylhydrazones | 360 | Not specified |

| Formaldehyde 2,4-dinitrophenylhydrazone | ~350-360 | Water/Ethanol (B145695) |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, MS would confirm the molecular weight and provide structural information through the analysis of its fragment ions.

The derivatization with 2-nitrophenylhydrazine (B1229437), a process termed "NPHylation," can improve the mass spectrometric analysis of peptides by increasing their hydrophobicity and altering their fragmentation behavior. nih.gov In the context of glycans, MS is crucial for sequencing, though challenges like fucose migration can occur. nih.govnih.gov The fragmentation pattern of sulfated fucose isomers in MS/MS experiments has been shown to be dependent on the position of the sulfate (B86663) group. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (C₁₂H₁₇N₃O₆, MW: 315.28 g/mol ). The fragmentation pattern would likely involve cleavage of the glycosidic bond, loss of water molecules from the sugar moiety, and fragmentation of the nitrophenyl group. The fragmentation of dinitrophenylhydrazone derivatives of other molecules has been studied to identify sites of modification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of nitrophenylhydrazone derivatives. Derivatization of carbonyl compounds, such as fucose, with 2-nitrophenylhydrazine (2-NPH) is a common strategy to enhance their detectability in mass spectrometry. nih.gov The ionization efficiencies of neutral carbonyl groups are typically low; introducing the nitrophenylhydrazone moiety provides a readily ionizable site, significantly improving sensitivity. ddtjournal.com

In ESI-MS analysis, nitrophenylhydrazone derivatives can be detected in both positive and negative ion modes. In positive mode, protonated molecules, such as [M+H]⁺, are commonly observed. nih.gov In negative ion mode, deprotonated molecules [M-H]⁻ are detected, often with high sensitivity. ddtjournal.com The fragmentation patterns under collision-induced dissociation (CID) are crucial for structural confirmation. For nitrophenylhydrazone derivatives, fragmentation often yields characteristic product ions derived from the reagent's structure. For instance, derivatives of 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related analogue, show common product ions in negative mode at m/z 163, 152, and 122, which correspond to fragments of the DNPH skeleton. ddtjournal.com Similarly, analysis of 3-nitrophenylhydrazine (B1228671) derivatives of carboxylic acids reveals characteristic fragment ions upon collision-induced dissociation. bohrium.com This derivatization strategy, coupled with LC-MS/MS, allows for low detection limits, reaching the picomolar to femtomolar range for some analytes. bohrium.comresearchgate.net

The conditions for creating these derivatives have been adapted from methods originally developed for other compounds like fatty acids and carboxylic acids. nih.govbohrium.com The derivatization involves a condensation reaction where the hydrazine (B178648) attacks the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone. researchgate.net This approach has been successfully applied to the analysis of complex biological samples. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Ionization Enhancement | Derivatization with nitrophenylhydrazine (B1144169) significantly increases ionization efficiency compared to native carbonyl compounds. | ddtjournal.com |

| Ion Modes | Derivatives are detectable in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. | ddtjournal.comnih.gov |

| Sensitivity | Enables highly sensitive detection, with limits often in the low picomole to high femtomole range on-column. | researchgate.net |

| Characteristic Fragmentation | Collision-induced dissociation produces specific product ions from the nitrophenylhydrazone tag, aiding in identification. | ddtjournal.combohrium.com |

Applications in Proteomics and Glycomics for Carbonyl Detection

The derivatization of carbonyl groups with reagents like 2-nitrophenylhydrazine and its analogues is a cornerstone of quantitative proteomics and glycomics. chemimpex.comnih.gov Native glycans and proteins containing carbonyl groups (either naturally occurring or introduced through oxidation) often exhibit low stability and poor ionization efficiency in mass spectrometry. nih.gov Chemical derivatization addresses these challenges by introducing a tag that enhances hydrophobicity, stabilizes the molecule, and improves detection sensitivity. nih.gov

In glycomics, hydrazide-based derivatization is a reliable method for labeling glycans at their reducing end. nih.gov For example, 3-nitrophenylhydrazine (3-NPH) has been used to derivatize O-glycans released from glycoproteins. acs.orgnih.gov This method allows for the sensitive analysis of O-glycans from complex biological samples, such as tissue proteins, by LC-MS/MS. acs.org The derivatization is mild and can be performed in aqueous solutions, making it suitable for biological analytes. nih.gov The resulting 3-NPH-labeled glycans can be identified through characteristic reporter ions in MS/MS spectra. acs.org

In the broader field of metabolomics, which often overlaps with proteomics (e.g., in the study of post-translational modifications), nitrophenylhydrazines are used to quantify key metabolites. researchgate.net For instance, 3-nitrophenylhydrazine has been employed for the sensitive analysis of carboxylic acids in the central carbon metabolism, including keto-acids. researchgate.net In proteomics, such derivatization can be used to detect oxidative stress markers, where reactive carbonyl species are formed on proteins. nih.gov The reaction of 2,4-dinitrophenylhydrazine (DNPH) with protein carbonyls is a well-established method for detecting and quantifying protein oxidation. researchgate.net This highlights the versatility of nitrophenylhydrazone formation in analyzing a wide array of carbonyl-containing biomolecules.

| Field | Application | Reagent Example | Reference |

|---|---|---|---|

| Glycomics | Quantitative analysis of O-glycans released from glycoproteins. | 3-Nitrophenylhydrazine (3-NPH) | acs.orgnih.gov |

| Proteomics | Detection and quantification of protein carbonylation as a marker for oxidative stress. | 2,4-Dinitrophenylhydrazine (DNPH) | researchgate.net |

| Metabolomics | Sensitive quantification of carbonyl-containing metabolites, such as keto-acids. | 3-Nitrophenylhydrazine (3-NPH) | researchgate.net |

| General Analytical Chemistry | Detection and quantification of aldehydes and ketones in various biological and environmental samples. | 2-Nitrophenylhydrazine (2-NPH) | nih.govchemimpex.com |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, angles, and intermolecular interactions. While a specific crystal structure for this compound is not prominently documented, analysis of closely related nitrophenylhydrazone derivatives provides significant insight into the expected structural features. rsc.orgresearchgate.netacs.org

Studies on various nitrophenylhydrazones reveal common structural motifs. The molecules are often nearly planar, a feature stabilized by intramolecular hydrogen bonds. researchgate.netiucr.org In 2-nitrophenylhydrazone derivatives, a strong intramolecular hydrogen bond frequently forms between the hydrazone N-H group and an oxygen atom of the ortho-nitro group. rsc.org This interaction can lead to a bifurcated hydrogen-bonding environment, which influences the molecule's conformation. rsc.org The crystal packing is dictated by a combination of these intramolecular forces and weaker intermolecular interactions, such as π–π stacking. researchgate.net

For example, the crystal structure of 2,2-dimethyl-1,3-dioxan-4,5,6-trione 5-(2-nitrophenylhydrazone) was solved and shown to crystallize in the monoclinic space group P2₁/a. rsc.org Its structure confirmed the presence of the bifurcated intramolecular hydrogen bond involving the ortho-nitro group. rsc.org In contrast, other derivatives, like those of 4-nitrophenylhydrazone, can form different supramolecular arrangements, including head-to-tail hydrogen-bonded chains or triply intertwined helices. acs.orgiucr.org The specific conformation and packing are highly dependent on the substituents and the crystalline environment.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2,2-dimethyl-1,3-dioxan-4,5,6-trione 5-(2-nitrophenylhydrazone) | rsc.org |

| Formula | C₁₂H₁₁N₃O₆ | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/a | rsc.org |

| a (Å) | 7.178(7) | rsc.org |

| b (Å) | 13.976(12) | rsc.org |

| c (Å) | 13.042(11) | rsc.org |

| β (°) | 102.7(1) | rsc.org |

| Z (molecules/unit cell) | 4 | rsc.org |

| Data for an analogue compound is presented to illustrate typical crystallographic parameters for this class of molecules. |

Computational and Theoretical Investigations of Hydrazone Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. physchemres.orgchalcogen.ro It is a widely used approach in chemistry and physics for calculating molecular properties because it can achieve high accuracy with reasonable computational cost. researchgate.net DFT calculations are instrumental in understanding the relationship between a molecule's structure and its chemical reactivity. physchemres.orgchalcogen.ro

DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. derpharmachemica.com Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. derpharmachemica.com These theoretical frequencies correspond to the stretching, bending, and rocking motions of the bonds and can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. derpharmachemica.comnist.gov

For a molecule like Fucose 2-nitrophenylhydrazone, DFT calculations would predict bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies would help assign the peaks observed in its experimental IR and Raman spectra. For instance, studies on similar molecules like (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole have shown good agreement between DFT-calculated and experimentally observed vibrational modes for C-H, C=C, and N=N stretching and bending. derpharmachemica.com

Table 1: Illustrative Theoretical Vibrational Frequencies for a Hydrazone Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3460 | Alcohol O-H stretch |

| ν(N-H) | 3320 | 3315 | Hydrazine (B178648) N-H stretch |

| ν(C-H) | 3080 | 3085 | Aromatic C-H stretch |

| ν(C=N) | 1620 | 1618 | Imine C=N stretch |

| νas(NO₂) | 1540 | 1535 | Asymmetric NO₂ stretch |

| νs(NO₂) | 1350 | 1345 | Symmetric NO₂ stretch |

Note: Data in this table is illustrative for a generic hydrazone derivative and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. chalcogen.ro The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. conicet.gov.ar A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. conicet.gov.ar

A study on α-pNP-fucose (alpha-para-nitrophenyl fucose), a compound structurally related to this compound, calculated the HOMO-LUMO band gap to be approximately 4.9 eV. researchgate.net This relatively large gap suggests significant stability. For this compound, the presence of the electron-withdrawing nitro group and the hydrazone linkage would influence the energies of these orbitals. DFT calculations would precisely determine these energy levels and the resulting gap, providing insight into the molecule's electronic properties and reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Parameters

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | LUMO - HOMO; indicates chemical reactivity |

| Ionization Potential (I) | 6.5 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.8 | -ELUMO; energy released when an electron is added |

Note: Data in this table is illustrative and based on typical values for similar compounds; it does not represent actual calculated values for this compound.

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is calculated to predict how a molecule will interact with other molecules, particularly identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net On an ESP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro group and the fucose hydroxyl groups, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups and the N-H group would exhibit positive potential, making them susceptible to nucleophilic interaction.

A Mulliken charge analysis of this compound would assign specific numerical charge values to each atom. It would be expected that the highly electronegative oxygen and nitrogen atoms would carry negative partial charges, while the carbon and hydrogen atoms would generally carry positive partial charges. These calculated charges are valuable for developing parameters for molecular mechanics force fields used in larger-scale simulations.

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (in NO₂) | -0.45 |

| N (in NO₂) | +0.60 |

| N (in hydrazone) | -0.25 |

| O (in fucose OH) | -0.55 |

| C (in phenyl ring) | -0.10 |

Note: Data in this table is illustrative for a generic nitrophenylhydrazone derivative and does not represent actual calculated values for this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological target. mdpi.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on an energy function to identify the most stable complex. mdpi.com

Molecular docking simulations can identify the most probable binding site of a ligand on a protein surface. The simulation generates multiple possible binding poses and ranks them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com

While no specific molecular docking studies for this compound are found in the searched literature, its fucose moiety suggests it could interact with fucose-binding proteins like lectins. unimi.it For example, the lectin BC2L-C from the bacterium Burkholderia cenocepacia has a known fucose-specific binding domain. unimi.it A theoretical docking study of this compound with a fucose-binding protein would involve preparing the 3D structures of both the ligand and the protein. The simulation would then explore how the ligand fits into the protein's active site, identifying key interactions such as hydrogen bonds and van der Waals forces that stabilize the complex. The results would provide a predicted binding affinity and a detailed 3D model of the interaction, offering hypotheses about its potential biological activity. mdpi.comnih.govunimi.it

Table 4: Illustrative Molecular Docking Results

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Lectin (e.g., BC2L-C) | -7.5 | Asp85, Arg87, Tyr98 |

| L-Fucose (Reference) | Lectin (e.g., BC2L-C) | -5.2 | Asp85, Arg87, Tyr98 |

Note: Data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of results a molecular docking study would produce.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. ebsco.comnih.gov For a molecule like this compound, which combines a flexible fucose sugar moiety with a rigid nitrophenylhydrazone group, MD simulations can offer invaluable insights into its conformational landscape and stability.

Research on related sugar hydrazones has utilized MD simulations to explore their conformational behavior in solution and their stability when interacting with biological targets. figshare.comresearchgate.net For instance, a 100-nanosecond MD simulation was used to assess the stability of a sugar hydrazone compound within the binding cavity of the Epidermal Growth Factor Receptor (EGFR), demonstrating that the ligand remained stably bound throughout the simulation. figshare.com Such simulations on this compound would likely be performed using force fields like MM3 or CHARMM within a simulated aqueous environment to mimic physiological conditions. nih.govresearchgate.net

Key analyses from an MD simulation would include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. mdpi.com It is expected that the fucose ring would exhibit some flexibility, while the exocyclic groups and the hydrazone linker would show higher fluctuations. nih.gov

Hydrogen Bond Analysis: To study the formation and breaking of intramolecular and intermolecular (with solvent) hydrogen bonds, which are crucial for determining the molecule's preferred conformation and solubility.

These simulations provide a microscopic view of how the molecule behaves, revealing how different parts move and interact with each other and their surroundings. ebsco.com

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.de It provides a rigorous basis for identifying and characterizing chemical bonds, including weak intramolecular interactions like hydrogen bonds, which are expected to be significant in this compound. researchgate.nettandfonline.com

In hydrazone derivatives, particularly those with hydroxyl and nitro groups, intramolecular hydrogen bonds play a critical role in stabilizing specific conformations. conicet.gov.ar For this compound, potential intramolecular hydrogen bonds could exist between the N-H of the hydrazone linker and an oxygen atom of the adjacent nitro group, as well as between the hydroxyl groups of the fucose moiety.

QTAIM analysis characterizes these interactions by locating bond critical points (BCPs) between the atoms involved. wiley-vch.de Several topological parameters at the BCP are used to classify the nature and strength of the interaction: researchgate.net

Electron Density (ρ): The value of ρ at the BCP is a good measure of the bond's strength. conicet.gov.ar

Laplacian of Electron Density (∇²ρ): The sign of ∇²ρ distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions. conicet.gov.ar

Total Electron Energy Density (H(r)): The sign of H(r) can also provide insight, with H(r) < 0 indicating some covalent character.

Studies on analogous compounds like 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone have used QTAIM to confirm and quantify N-H···O intramolecular hydrogen bonds. conicet.gov.ar The table below shows typical QTAIM parameters for such interactions found in related hydrazone structures.

Table 1: Representative QTAIM Topological Parameters for Intramolecular Hydrogen Bonds in Hydrazone Derivatives Data is illustrative and based on findings for analogous compounds.

| Interacting Atoms | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Nature of Interaction |

| N-H···O (nitro group) | 0.02 - 0.04 | > 0 | Closed-Shell (H-bond) |

| O-H···N (hydrazone) | 0.03 - 0.05 | > 0 | Closed-Shell (H-bond) |

| C-H···O | 0.008 - 0.015 | > 0 | Closed-Shell (H-bond) |

This analysis would provide a quantum mechanical confirmation of the key intramolecular forces that dictate the three-dimensional structure and stability of this compound. tandfonline.com

In Silico Assessment of Chemical Reactivity and Stability

In silico methods, primarily based on Density Functional Theory (DFT), are widely used to predict the chemical reactivity and stability of molecules. bohrium.comnih.gov These calculations provide insights into electronic properties and how a molecule might behave in different chemical environments. chemrxiv.org

The structure and properties of this compound are expected to be sensitive to pH due to the presence of the hydrazone linker and the nitro group, which can be protonated or deprotonated. fiveable.me Protonation can lead to significant changes in the electronic structure, which in turn affects the molecule's UV-Visible spectroscopic profile. researchgate.net

Computational studies on similar systems, like aminoazobenzenes, show that protonation can induce azo-hydrazone tautomerism, where the protonated form exists as an equilibrium between two different isomers. researchgate.net For this compound, protonation at the hydrazone nitrogen or an oxygen of the nitro group would alter the conjugated π-electron system.

DFT calculations can model these effects by:

Calculating Proton Affinities: To predict the most likely site of protonation.

Simulating UV-Vis Spectra: Using Time-Dependent DFT (TD-DFT) for the neutral and protonated species. This can predict the shifts in absorption maxima (λ_max) upon changes in pH. tandfonline.com

Analyzing Molecular Orbitals: Investigating how the HOMO and LUMO energy levels and distributions change upon protonation, which explains the observed spectral shifts. researchgate.net

It is anticipated that protonation would cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands corresponding to the π→π* and n→π* electronic transitions within the nitrophenylhydrazone chromophore. researchgate.net

Many hydrazone derivatives have been investigated for their potential antioxidant activity. scirp.orgmdpi.commdpi.com Computational methods are effective for initial screening by calculating electronic parameters that correlate with a molecule's ability to scavenge free radicals. researchgate.netfrontiersin.org The antioxidant capacity is typically evaluated by assessing the molecule's ability to donate a hydrogen atom or an electron. mdpi.com

DFT calculations are employed to determine several key electronic and energetic descriptors: scirp.orgresearchgate.netfrontiersin.org

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) is related to the electron-donating ability of a molecule. A higher E_HOMO value suggests a better antioxidant. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. scirp.orgmdpi.com

Ionization Potential (IP): The energy required to remove an electron. A lower IP value indicates a greater ability to donate an electron, favoring the Single Electron Transfer (SET) mechanism of antioxidant action. mdpi.comfrontiersin.org

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with homolytically breaking a bond (e.g., N-H). A lower BDE for a specific bond indicates that hydrogen atom donation from that site is more favorable, promoting the Hydrogen Atom Transfer (HAT) mechanism. frontiersin.orgmdpi.com

Global Reactivity Descriptors: Parameters like chemical hardness (η), softness (S), and the electrophilicity index (ω) are also calculated to assess the stability and reactivity of the molecule. scirp.org Generally, softer molecules with lower hardness are more reactive and potentially better antioxidants.

The table below presents a range of typical values for these parameters as calculated for various antioxidant hydrazone derivatives in the literature.

Table 2: Typical Calculated Electronic and Energetic Parameters for Antioxidant Hydrazone Derivatives Values are illustrative and compiled from studies on various hydrazone compounds using DFT methods.

| Parameter | Typical Calculated Value Range | Implication for Antioxidant Activity |

| E_HOMO | -5.5 to -6.5 eV | Higher value (less negative) indicates better electron-donating ability |

| E_LUMO | -1.5 to -2.5 eV | Lower value indicates better electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Smaller gap suggests higher reactivity |

| Ionization Potential (IP) | 6.0 to 7.5 eV | Lower value favors electron donation (SET mechanism) |

| N-H Bond Dissociation Enthalpy (BDE) | 80 to 95 kcal/mol | Lower value favors hydrogen donation (HAT mechanism) |

| Chemical Hardness (η) | 1.7 to 2.3 eV | Lower value indicates higher reactivity |

Based on these computational models, this compound, with its multiple hydroxyl groups on the fucose moiety and the N-H group in the hydrazone linker, possesses structural features that suggest a potential for antioxidant activity, which could be quantitatively predicted through these in silico evaluations. scirp.orgrsc.org

Analytical and Probing Applications in Chemical and Biochemical Research

The chemical compound Fucose 2-nitrophenylhydrazone is a derivative formed by the reaction of fucose, a monosaccharide, with 2-nitrophenylhydrazine (B1229437). This derivatization is primarily employed to facilitate the analysis of fucose and other related compounds in various analytical techniques. The introduction of the 2-nitrophenyl group imparts specific chemical properties to the fucose molecule that are advantageous for detection and quantification.

Future Perspectives in Fucose 2 Nitrophenylhydrazone Research

Development of Novel Synthetic Routes for Enhanced Efficiency and Selectivity

The classical synthesis of hydrazones involves the condensation reaction between a hydrazine (B178648) (in this case, 2-nitrophenylhydrazine) and a carbonyl compound (the aldehyde form of fucose). soeagra.com While effective, future research will likely focus on developing more advanced and efficient synthetic methodologies.

Future synthetic strategies will aim to improve yield, reduce reaction times, and employ more environmentally benign conditions. One promising avenue is the exploration of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully used for the synthesis of various arylhydrazones and could be adapted for Fucose 2-nitrophenylhydrazone, potentially offering higher regioselectivity and functional group tolerance. nih.govresearchgate.net Another area of development is the use of photocatalysis, which can enable reactions under mild conditions using visible light, minimizing the need for harsh reagents and high temperatures. researchgate.netrsc.org

Furthermore, the principles of green chemistry could be more thoroughly integrated. This includes the use of safer solvents, such as water or bio-based solvents, and exploring catalyst-free conditions or the use of organocatalysts to reduce metal contamination in the final product. The development of one-pot or flow chemistry processes could also significantly enhance efficiency and scalability for producing this compound and its future derivatives.

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and functional group tolerance. nih.gov | Screening of catalysts (e.g., Palladium, Copper complexes) and optimization of reaction conditions (ligands, solvents, temperature). |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, unique reactivity pathways. researchgate.net | Development of suitable photosensitizers, exploration of radical-mediated pathways for C-N bond formation. |

| Enzymatic Synthesis | High stereoselectivity and specificity, environmentally benign conditions. | Identification or engineering of enzymes (e.g., hydrolases, transferases) capable of catalyzing hydrazone formation. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for higher yields and purity. | Design and optimization of microreactor systems for continuous production. |

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. researchgate.net For this compound, advanced computational modeling can provide profound insights into its structure-activity relationships (SAR).

Future research will leverage techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to elucidate the three-dimensional structure and conformational dynamics of the molecule. researchgate.netnih.gov Such studies can predict how the 2-nitrophenylhydrazone moiety influences the conformation of the fucose ring and how the molecule interacts with its environment, such as solvents or the binding pockets of proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate specific structural features of this compound derivatives with their biological activities. researchgate.net By systematically modifying the structure in silico (e.g., by changing substituents on the phenyl ring) and calculating various molecular descriptors, it will be possible to build predictive models. These models can forecast the binding affinity for specific proteins, such as fucose-binding lectins or fucosyltransferases, guiding the synthesis of new derivatives with enhanced or specific biological functions. mdpi.com This computational pre-screening can save significant time and resources compared to traditional experimental screening.

Exploration of Undiscovered Biological Activities and Mechanistic Pathways (In Vitro)

While this compound is primarily known as a chemical derivative, its own intrinsic biological activities remain largely unexplored. The hydrazone functional group is present in many compounds with a wide spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties. soeagra.combeilstein-journals.org Moreover, fucose analogs themselves can exhibit potent biological effects, such as the inhibition of cancer cell proliferation. nih.govacs.org

Future research should involve comprehensive in vitro screening of this compound to uncover potential new therapeutic applications. This would entail testing the compound against a diverse panel of targets:

Enzyme Inhibition Assays: Screening against key enzyme families, such as glycosidases (e.g., fucosidases), fucosyltransferases, and kinases, to identify potential inhibitory activity. nih.gov The structural similarity to fucose makes it a candidate for interfering with fucose metabolism. acs.orggoogle.com

Cell-Based Assays: Evaluating its effects on various cell lines, including cancer cells, immune cells, and endothelial cells, to assess potential anti-proliferative, anti-inflammatory, or anti-angiogenic properties. nih.gov

Antimicrobial Screening: Testing against a panel of pathogenic bacteria and fungi to determine if it possesses antimicrobial activity, a known property of some hydrazone-containing compounds. beilstein-journals.org

Should any significant activity be discovered, subsequent mechanistic studies would be crucial. These studies would aim to identify the specific molecular targets and signaling pathways affected by this compound, providing a foundation for its potential development as a therapeutic lead compound.

Innovations in Analytical Techniques for Carbohydrate Profiling

The derivatization of sugars is a common strategy to enhance their detection in analytical methods. This compound, with its chromophoric nitrophenyl group, is well-suited for UV-Vis detection in techniques like High-Performance Liquid Chromatography (HPLC). vaia.com Future research will focus on integrating this derivatization with more advanced analytical platforms for enhanced sensitivity and throughput in carbohydrate profiling.

Innovations will likely involve the hyphenation of liquid chromatography with advanced mass spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) or Electrospray Ionization (ESI-MS). numberanalytics.comgreenskybio.comnih.gov Derivatizing fucose with 2-nitrophenylhydrazine (B1229437) could improve its ionization efficiency and provide a unique mass tag, facilitating its identification and quantification in complex biological mixtures like cell lysates or human milk oligosaccharides. biorxiv.org

Furthermore, the development of analytical platforms based on microfluidics or paper-based devices could enable rapid, low-cost, and point-of-care analysis of fucosylation. biorxiv.org An assay could be designed where fucosidases release fucose from a sample, which is then captured and derivatized with 2-nitrophenylhydrazine, leading to a colorimetric signal that can be quantified. biorxiv.orgnih.gov The integration of artificial intelligence and machine learning algorithms for processing the large datasets generated by these modern techniques will also be critical for identifying subtle changes in fucosylation patterns associated with disease. numberanalytics.com

Design of Targeted Probes for Specific Biomolecular Interactions

Molecular probes are indispensable tools for studying biological processes. Carbohydrate-based molecules are increasingly being used as scaffolds to develop probes for imaging, affinity-based purification, and studying biomolecular interactions. researchgate.netnih.govfrontiersin.org this compound provides an excellent starting point for the design of a new class of targeted probes.

Future work in this area will focus on chemically modifying the this compound structure to incorporate additional functionalities. For example:

Fluorescent Probes: Attaching a fluorophore to the phenyl ring could create a probe for visualizing the localization of fucose-binding proteins (lectins) within cells or tissues using fluorescence microscopy.

Biotinylated Probes: Conjugating biotin (B1667282) to the molecule would enable the affinity-based capture and purification of fucose-binding partners from complex protein mixtures.

Photo-affinity Probes: Introducing a photo-activatable group would allow for the covalent cross-linking of the probe to its binding partner upon UV irradiation, facilitating the unambiguous identification of interacting proteins.

Clickable Probes: Incorporating an azide (B81097) or alkyne group would allow the probe to be used in "click chemistry" reactions, a versatile method for labeling and detecting fucosylated glycans and their interacting proteins in living systems. thermofisher.commdpi.com

These targeted probes could be used to investigate the roles of specific fucose-recognition events in cellular signaling, immune responses, and disease pathogenesis, such as the altered fucosylation observed in cancer. nih.gov

Q & A

Q. What are the standard methods for synthesizing and purifying fucose 2-nitrophenylhydrazone?

this compound is synthesized via hydrazone formation between L-fucose and 2-nitrophenylhydrazine under acidic conditions. A typical protocol involves dissolving equimolar amounts of L-fucose and 2-nitrophenylhydrazine in a methanol/water mixture with catalytic HCl, followed by refluxing at 60–70°C for 1–2 hours. Purification is achieved via recrystallization using ethanol or acetonitrile. Structural confirmation requires techniques like NMR (for linkage verification) and HPLC (for purity assessment >95%) .

Q. How is this compound quantified in biological samples, and what are common interferences?

Quantification often employs spectrophotometric methods due to the nitrophenyl group’s absorbance at 390–410 nm. For complex matrices (e.g., saliva or microbial lysates), pretreatment steps like protein precipitation (using trichloroacetic acid) or lipid extraction are necessary to avoid interference from proteins or lipids. Cross-reactivity with other hydrazone derivatives (e.g., glucose nitrophenylhydrazones) must be ruled out via HPLC or LC-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to the nitro group and hydrazine moiety, this compound is potentially toxic and mutagenic. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers at 4°C, protected from light, to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with glycan-binding proteins?

Use motif-specific binding assays, such as glycan microarray screening (). For example, immobilize this compound on a chip and incubate with fluorescently labeled lectins (e.g., Aleuria aurantia lectin for α1,6-fucose specificity). Compare binding affinity to native fucose motifs (e.g., N-glycan core fucose) using surface plasmon resonance (SPR). Hierarchical clustering of binding profiles can identify protein groups with distinct specificity .

Q. What experimental strategies resolve contradictions in fucose derivative quantification across studies?

Discrepancies often arise from sample preparation (e.g., incomplete hydrolysis of protein-bound fucose) or detection limits. Standardize protocols by:

- Using internal standards (e.g., isotopically labeled fucose-¹³C) for LC-MS workflows.

- Validating spectrophotometric assays with enzymatic digestion (e.g., fucosidase treatment to confirm specificity). Cross-validate results with orthogonal methods, such as fluorometric assays or capillary electrophoresis .

Q. How does this compound facilitate studies on bacterial fucose metabolism?

In organisms like Clostridium phytofermentans, fucose is metabolized via BMCs (bacterial microcompartments) to produce propanol and propionate. This compound can be used as a tracer to track fucose uptake and dissimilation pathways. Combine microarray analysis (to monitor BMC-related gene expression) with TEM to visualize BMC formation. Compare metabolite profiles (via GC-MS) between wild-type and BMC-knockout strains .

Q. What are the best practices for ensuring reproducibility in fucose derivative research?

Adhere to FAIR data principles:

- Metadata: Document synthesis conditions (pH, temperature), purification steps, and instrument parameters.

- Data repositories: Deposit raw spectra (NMR, MS), binding curves (SPR), and microscopy images in public repositories (e.g., Zenodo).

- Code sharing: Provide scripts for statistical analysis (e.g., R/Python) used in clustering or kinetic modeling .

Methodological Challenges and Solutions

Q. How to address instability of this compound during long-term storage?

Degradation is minimized by:

Q. What controls are essential when studying fucose derivatives in disease models (e.g., periodontitis)?

Include:

- Biological controls: Healthy vs. disease-state samples (e.g., saliva from periodontitis patients vs. controls).

- Technical controls: Spike-and-recovery experiments to assess matrix effects.

- Negative controls: Replace 2-nitrophenylhydrazine with inert reagents to confirm specificity .

Ethical and Compliance Considerations

Q. How to ensure compliance with regulations when disposing of this compound waste?

Follow local hazardous waste guidelines. Neutralize small quantities with 10% sodium bicarbonate before incineration. For large-scale disposal, contract certified waste management services. Maintain records of disposal dates and methods for audit purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.